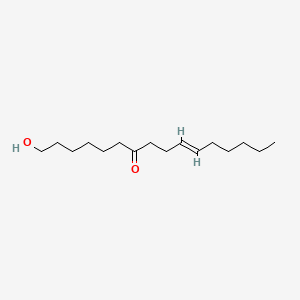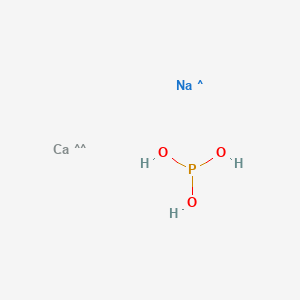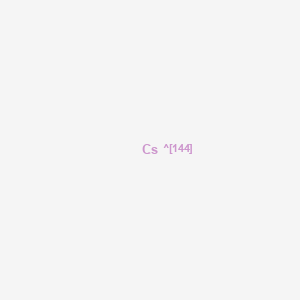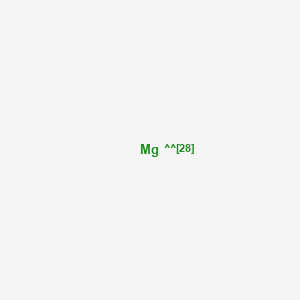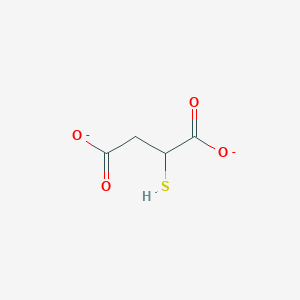
2-Sulfanylbutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-mercaptosuccinate is a thiomalate(2-) and a C4-dicarboxylate. It derives from a succinate(2-). It is a tautomer of a 3-carboxy-2-sulfidopropanoate.
科学的研究の応用
Olfactory Impact in Wines
The presence of sulfanyl alcohols, including compounds related to 2-sulfanylbutanedioate, in botrytized sweet wines contributes to their distinct aroma profiles. Volatile thiols such as 3-sulfanylpentan-1-ol, 3-sulfanylheptan-1-ol, and 2-methyl-3-sulfanylbutan-1-ol have been identified, with each imparting unique citrus or raw onion aromas. These compounds are found in higher concentrations in wines where Botrytis cinerea, a fungus, has developed on the grapes, thereby significantly influencing the overall aroma of the wines (Sarrazin et al., 2007).
Biological Activity and Pharmaceutical Potential
Sulfur- and nitrogen-containing thiourea and acetophenone derivatives, including compounds structurally related to 2-sulfanylbutanedioate, demonstrate significant biological activity. They have been shown to have an antioxidant effect, influence the functioning of biological membranes, and stabilize membranes in erythrocytes. These compounds also exhibit potential in creating new drugs due to their physiological properties (Farzaliyev et al., 2020).
H₂S-Mediated Chemical Reactions
2-Sulfanylbutanedioate-related compounds are involved in H₂S-mediated chemical reactions, which are crucial for understanding the biogenesis and action of hydrogen sulfide in biological systems. These reactions play a significant role in H2S detection and are essential for comprehending the molecular mechanisms dictating how H2S affects cellular signaling and other physiological events (Henthorn & Pluth, 2015).
Hydrogen Sulfide Storage and Signaling
Compounds structurally related to 2-sulfanylbutanedioate are instrumental in hydrogen sulfide storage and signaling. The chemical reactivity of hydrodisulfides/persulfides, which are essential for H2S storage and signaling, has been studied to understand the release mechanisms of H2S and the implications for transsulfuration in the sulfane sulfur pool (Bailey et al., 2014).
特性
製品名 |
2-Sulfanylbutanedioate |
|---|---|
分子式 |
C4H4O4S-2 |
分子量 |
148.14 g/mol |
IUPAC名 |
2-sulfanylbutanedioate |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/p-2 |
InChIキー |
NJRXVEJTAYWCQJ-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)[O-])S)C(=O)[O-] |
同義語 |
2-mercaptosuccinate 2-thiomalic acid mercaptosuccinic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



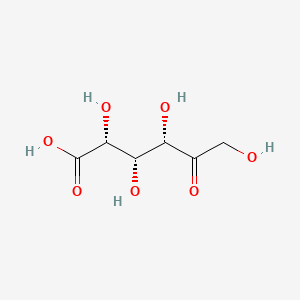

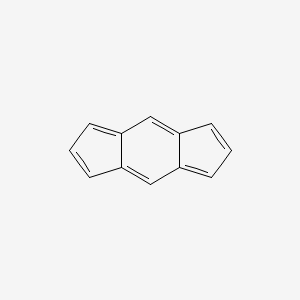

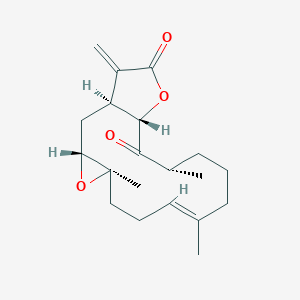
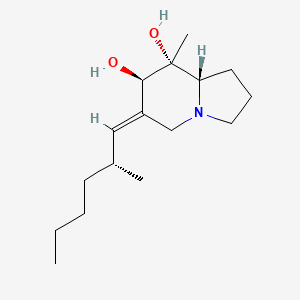
![Methyl (2E)-2-(10,13-dimethyl-11-oxo-3-pyrrolidin-1-yl-2,7,8,9,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ylidene)acetate](/img/structure/B1235725.png)
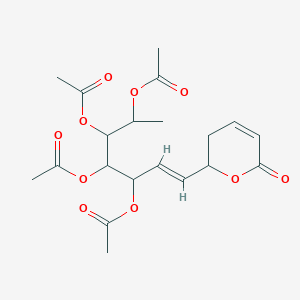
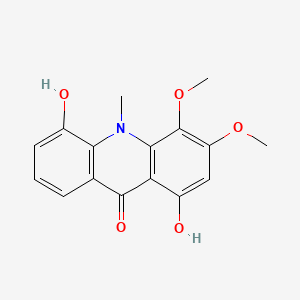
![N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B1235732.png)
